Cas no 391863-91-5 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a specialized organic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and an amide linkage to a 2-(trifluoromethyl)benzoyl moiety. The presence of the thiadiazole ring confers heterocyclic stability, while the trifluoromethyl group enhances lipophilicity and electronic effects, making it useful in medicinal chemistry and agrochemical applications. This compound is particularly valued for its potential as a bioactive intermediate, offering opportunities for further derivatization in drug discovery. Its structural features suggest utility in targeting enzymes or receptors where electron-withdrawing groups are advantageous. High purity and well-defined synthesis routes ensure reproducibility for research purposes.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide structure
391863-91-5 structure
Product Name:N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
CAS No:391863-91-5
MF:C11H8F3N3OS
MW:287.260931015015
CID:6170816
PubChem ID:5103691
Update Time:2025-10-12

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
    • SR-01000006249-1
    • 391863-91-5
    • IFLab1_001764
    • Z29672833
    • AKOS001258521
    • HMS1417A04
    • SR-01000006249
    • AB00667924-01
    • F0453-0248
    • Inchi: 1S/C11H8F3N3OS/c1-6-16-17-10(19-6)15-9(18)7-4-2-3-5-8(7)11(12,13)14/h2-5H,1H3,(H,15,17,18)
    • InChI Key: JKIXPFHIDRGNMA-UHFFFAOYSA-N
    • SMILES: S1C(C)=NN=C1NC(C1C=CC=CC=1C(F)(F)F)=O

Computed Properties

  • Exact Mass: 287.03401755g/mol
  • Monoisotopic Mass: 287.03401755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 83.1Ų

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Pricemore >>

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N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Related Literature

Additional information on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Professional Introduction to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS No. 391863-91-5)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, identified by its CAS number 391863-91-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in drug discovery and development.

The core structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide consists of a benzamide moiety linked to a 5-methyl-1,3,4-thiadiazole ring. The presence of the trifluoromethyl group on the benzene ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. This structural motif is frequently explored in medicinal chemistry due to its ability to modulate biological targets effectively.

In recent years, there has been a growing interest in thiadiazole derivatives due to their diverse pharmacological properties. The 5-methyl-1,3,4-thiadiazole scaffold is known for its antimicrobial, anti-inflammatory, and antiviral activities. Researchers have been investigating its potential in developing novel therapeutic agents against various diseases. The benzamide group in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide further contributes to its biological activity by serving as a hydrogen bond acceptor and enhancing binding affinity to biological targets.

The introduction of the trifluoromethyl group at the 2-position of the benzene ring is particularly noteworthy. This substitution not only improves the compound's pharmacokinetic properties but also enhances its interaction with enzymes and receptors. The trifluoromethyl group is a well-known pharmacophore that can increase the metabolic stability and binding affinity of drug candidates. This feature makes N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide a promising candidate for further development in medicinal chemistry.

5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide and various biological targets. Studies have shown that this compound exhibits significant binding affinity to certain enzymes and receptors involved in inflammatory pathways. This finding suggests its potential as an anti-inflammatory agent.

In addition to its anti-inflammatory properties, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has shown promise in other therapeutic areas. Preliminary studies have indicated that it may have antimicrobial activity against certain bacteria and fungi. The structural features of this compound allow it to interact with microbial enzymes and disrupt essential cellular processes. This makes it a valuable candidate for developing new antibiotics and antifungal agents.

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that incorporate modern techniques such as transition metal catalysis and flow chemistry. These advancements have not only improved the efficiency of synthesis but also reduced the environmental impact of the process.

The pharmacological evaluation of N-(5-methyl-1,3,4-thiadiazol-2-yl-&>

















) has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit specific enzymes and modulate signaling pathways associated with inflammation and infection. In vivo studies have shown that it exhibits good bioavailability and minimal toxicity at therapeutic doses. These findings support its potential as a lead compound for further development.

The future directions for research on N-() include exploring its mechanism of action in greater detail and identifying potential off-target effects. Additionally
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